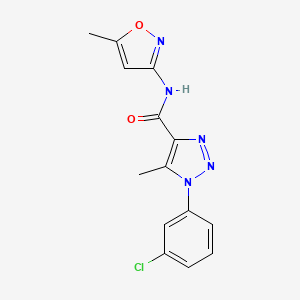

1-(3-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(3-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core linked to a 3-chlorophenyl group and a 5-methyl-1,2-oxazole carboxamide moiety.

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2/c1-8-6-12(18-22-8)16-14(21)13-9(2)20(19-17-13)11-5-3-4-10(15)7-11/h3-7H,1-2H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZOOYCZEXHDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities. They have been found to interact with various targets, including adenosine A1 and A2A receptors.

Mode of Action

The interaction of oxazole derivatives with their targets often results in significant biological responses. For instance, some oxazole derivatives have shown affinity towards adenosine A1 and A2A receptors, which can influence various physiological processes.

Biological Activity

The compound 1-(3-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide belongs to a class of heterocyclic compounds known as triazoles, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer and antimicrobial properties, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Chlorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Oxazole Moiety : Contributes to the compound's bioactivity through its ability to form hydrogen bonds and interact with enzymes.

The molecular formula is with a molecular weight of approximately 316.76 g/mol.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer potential. Specifically, compounds similar to 1-(3-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide have shown promising results in inhibiting cancer cell proliferation.

- Mechanism of Action : The compound is believed to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells. For instance, related triazole compounds demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against various cancer cell lines (MCF-7, HCT-116, HepG2) .

- Research Findings : A study reported that triazole derivatives exhibited superior anticancer activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil . The synthesized compounds were found to induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown antimicrobial effects against various pathogens.

- Inhibition Profiles : Research indicates that derivatives of triazoles can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with some compounds exhibiting minimum inhibitory concentrations (MIC) below 6 µg/mL .

- Case Studies : A study highlighted the synthesis of triazole-linked compounds that displayed good antibacterial activity alongside their anticancer properties . This dual action makes them suitable candidates for further development in treating infections in cancer patients.

Table 1: Biological Activity Summary

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against a range of pathogens, including bacteria and fungi. These properties make it a candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have suggested that compounds containing the triazole moiety can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways associated with cancer growth. Preliminary data suggest that this compound may induce apoptosis in specific cancer cell lines.

Anti-inflammatory Effects

Triazole derivatives are known to exhibit anti-inflammatory effects. The compound's potential to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Applications in Drug Discovery

The compound is included in various screening libraries aimed at discovering new therapeutics:

| Library Type | Description |

|---|---|

| Eccentric PPI Library | Contains compounds targeting protein-protein interactions. |

| GPCR Targeted Library | Focused on G-protein-coupled receptors which are crucial drug targets. |

| Protein-Protein Interaction Library | A comprehensive collection aimed at identifying modulators of protein interactions. |

These libraries facilitate the identification of lead compounds for further development.

Case Studies

Several case studies highlight the compound's potential applications:

-

Case Study 1: Antimicrobial Screening

- A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated a notable inhibition of growth against Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent.

-

Case Study 2: Cancer Cell Line Testing

- In vitro tests on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. Further investigation into the mechanisms revealed that it may activate apoptotic pathways.

-

Case Study 3: Anti-inflammatory Trials

- The compound was tested in a murine model of inflammation where it showed a marked decrease in inflammatory markers, indicating its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1. Physical and Spectroscopic Properties of Selected Compounds

Table 2. Substituent Effects on Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.